k-Strophanthoside

Catalog No.
S573103
CAS No.
33279-57-1
M.F
C42H64O19
M. Wt
872.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
k-Strophanthoside

CAS Number

33279-57-1

Product Name

k-Strophanthoside

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

Molecular Formula

C42H64O19

Molecular Weight

872.9 g/mol

InChI

InChI=1S/C42H64O19/c1-19-36(61-38-35(51)33(49)31(47)27(60-38)17-56-37-34(50)32(48)30(46)26(15-43)59-37)25(54-3)13-29(57-19)58-21-4-9-40(18-44)23-5-8-39(2)22(20-12-28(45)55-16-20)7-11-42(39,53)24(23)6-10-41(40,52)14-21/h12,18-19,21-27,29-38,43,46-53H,4-11,13-17H2,1-3H3/t19-,21+,22-,23+,24-,25+,26-,27-,29+,30-,31-,32+,33+,34-,35-,36-,37-,38+,39-,40+,41+,42+/m1/s1

InChI Key

GILGYKHFZXQALF-FBPIOBPTSA-N

SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O

Synonyms

K-strophanthoside

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O

K-Strophanthoside is a complex cardiac glycoside primarily derived from the seeds of Strophanthus kombe, a plant known for its medicinal properties. Its molecular formula is C42H64O19C_{42}H_{64}O_{19} with a molecular weight of approximately 872.95 g/mol . This compound is notable for its structural complexity, featuring multiple sugar moieties attached to a steroid backbone, which contributes to its biological activity and therapeutic potential.

k-Strophanthin acts as a cardiac glycoside, specifically inhibiting the Na+/K+-ATPase enzyme in heart muscle cells []. This enzyme plays a crucial role in maintaining the balance of sodium and potassium ions across the cell membrane. Inhibition of Na+/K+-ATPase leads to an increase in intracellular sodium concentration, which in turn triggers an influx of calcium ions via a sodium-calcium exchanger []. The increased calcium concentration enhances the force of heart muscle contractions (positive inotropic effect) [].

However, this mechanism of action has a narrow therapeutic window. At high doses, k-Strophanthin can become toxic and cause arrhythmias and heart failure [].

k-Strophanthin is a highly toxic compound and should only be handled by trained professionals in a laboratory setting. Here are some safety concerns:

  • Severe cardiac toxicity: Ingestion or even skin contact can lead to life-threatening heart problems.
  • Gastrointestinal effects: Nausea, vomiting, and diarrhea can occur upon ingestion.
  • Neurological effects: Headache, dizziness, and confusion may be observed in case of poisoning.
, particularly hydrolytic degradation, which can occur under acidic or alkaline conditions. For instance, when exposed to 0.1 M hydrochloric acid, K-Strophanthoside exhibits significant degradation, with around 90% loss after 24 hours at room temperature . The fragmentation patterns observed in mass spectrometry indicate that the glycosidic linkages are susceptible to hydrolysis, leading to the release of sugar units and the formation of strophanthidin, its aglycone form .

K-Strophanthoside exhibits potent biological activity as an inhibitor of the Na+/K+ ATPase enzyme, similar to other cardiac glycosides like digitalis and ouabain. This inhibition results in increased intracellular sodium levels, which subsequently leads to calcium overload in cardiac muscle cells. This mechanism can enhance cardiac contractility (positive inotropic effect) but may also result in toxic effects such as arrhythmias and diastolic dysfunction if dosed improperly . Historically, it has been used in traditional medicine and arrow poisons by indigenous tribes due to its potent effects on heart function.

K-Strophanthoside has applications primarily in pharmacology as a cardiac agent. It has been explored for its potential therapeutic benefits in treating heart failure by enhancing myocardial contractility . Additionally, it is studied for its ecological role as a deterrent against herbivory in certain plant species, influencing oviposition behaviors in insects like Pieris rapae and P. napi oleracea .

Studies have indicated that K-Strophanthoside interacts with various biological systems. Its cardiotoxicity has been evaluated in vitro and in vivo, highlighting its potential to induce ventricular tachycardia under toxic doses . Furthermore, research into its metabolic pathways reveals that K-Strophanthoside can be metabolized into several conjugated forms upon administration, impacting its pharmacokinetics and therapeutic efficacy .

K-Strophanthoside shares structural similarities with several other cardiac glycosides. Below is a comparison highlighting its uniqueness:

Compound NameSourceBiological ActivityUnique Features
K-StrophanthosideStrophanthus kombeNa+/K+ ATPase inhibitorComplex glycosidic structure
OuabainAcokanthera schimperiNa+/K+ ATPase inhibitorSimpler structure; used therapeutically
DigitoxinDigitalis purpureaNa+/K+ ATPase inhibitorMore potent; higher risk of toxicity
StrophanthidinDerived from K-StrophanthosideNa+/K+ ATPase inhibitorAglycone form; less complex than K-Strophanthoside

K-Strophanthoside stands out due to its intricate glycosidic composition, which may influence both its pharmacological profile and ecological interactions differently compared to simpler compounds like ouabain and digitoxin.

Molecular Composition and Formula

k-Strophanthoside exhibits a complex molecular structure characterized by the empirical formula C₄₂H₆₄O₁₉, representing a molecular weight of 872.95 atomic mass units [6]. This cardenolide glycoside belongs to the broader class of cardiac glycosides and demonstrates the characteristic tripartite structure consisting of a steroid nucleus, an unsaturated lactone ring, and multiple sugar moieties [23]. The compound exists as a white to off-white powder under standard conditions and displays significant solubility in polar solvents including dimethyl sulfoxide, pyridine, methanol, and ethanol [29].

The molecular architecture encompasses a total of 42 carbon atoms, 64 hydrogen atoms, and 19 oxygen atoms, reflecting the extensive glycosylation pattern that distinguishes k-Strophanthoside from simpler cardenolides [8]. The compound demonstrates a calculated density of 1.49 grams per cubic centimeter and exhibits a melting point range of 177-182 degrees Celsius [6] [8]. Mass spectrometric analysis reveals the compound's monoisotopic mass as 872.404180 atomic mass units, confirming the molecular formula through high-resolution analytical techniques [15].

PropertyValueReference
Molecular FormulaC₄₂H₆₄O₁₉ [6]
Molecular Weight872.95 g/mol [6]
Melting Point177-182°C [6]
Density1.49 g/cm³ [8]
Monoisotopic Mass872.404180 u [15]

Aglycone and Sugar Moiety Analysis

The structural foundation of k-Strophanthoside comprises strophanthidin as the aglycone component, which represents the bioactive steroid nucleus responsible for the compound's pharmacological properties [9] [12]. Strophanthidin possesses the molecular formula C₂₃H₃₂O₆ and demonstrates the characteristic cardenolide structure featuring a cyclopentanoperhydrophenanthrene ring system with specific hydroxyl substitutions at positions 3-beta, 5-beta, and 14-beta [17]. The aglycone incorporates a critical aldehyde group at position 19 and maintains the essential alpha-beta unsaturated five-membered lactone ring at position 17 [21].

The sugar moiety of k-Strophanthoside consists of a trisaccharide unit termed strophanthotriose, which comprises cymarose, beta-glucose, and alpha-glucose in sequential glycosidic linkages [13]. The cymarose unit, characterized as 2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranose, attaches directly to the aglycone at the 3-beta position through a glycosidic bond [15]. The first glucose unit forms a beta-1,4-glycosidic linkage with the cymarose moiety, while the terminal glucose unit connects through a beta-1,6-glycosidic bond to the first glucose residue [9].

Liquid chromatography-electrospray ionization mass spectrometry analysis demonstrates that k-Strophanthoside generates abundant formate adduct ions at mass-to-charge ratio 917 in negative ion mode, with subsequent fragmentation revealing the systematic loss of sugar units [9]. The fragmentation pattern exhibits characteristic losses corresponding to glucose units at 162 atomic mass units and the cymarose unit at 164 atomic mass units, ultimately yielding the dehydrated aglycone ion at mass-to-charge ratio 385 [9].

ComponentMolecular FormulaLinkage PositionLinkage Type
Strophanthidin (Aglycone)C₂₃H₃₂O₆C-3β-
CymaroseC₇H₁₄O₄C-3β of aglyconeβ-glycosidic
Glucose (1st)C₆H₁₂O₆C-4 of cymaroseβ-1,4-glycosidic
Glucose (2nd)C₆H₁₂O₆C-6 of first glucoseβ-1,6-glycosidic

Stereochemical Configuration

The stereochemical architecture of k-Strophanthoside encompasses 22 defined stereocenters, reflecting the complex three-dimensional arrangement essential for biological activity [15]. The aglycone component adopts the characteristic cardenolide stereochemistry with the cyclopentanoperhydrophenanthrene nucleus maintaining a cis-trans-cis ring fusion pattern across rings A, B, C, and D [21]. The critical 3-beta hydroxyl group provides the attachment point for the trisaccharide moiety, while the 5-beta and 14-beta hydroxyl groups contribute to the overall molecular conformation and binding characteristics [17].

The lactone ring at position 17 maintains the essential beta-configuration, which proves crucial for interaction with the sodium-potassium adenosine triphosphatase binding site [21] [31]. The 19-aldehyde group projects from the beta-face of the steroid nucleus, contributing to the overall molecular geometry and potential hydrogen bonding interactions [17]. The stereochemical arrangement of the steroid backbone follows the absolute configuration designated as (3S,5S,8R,9S,10S,13R,14S,17R) for the principal stereocenters [14].

The sugar components exhibit specific stereochemical orientations that influence the compound's solubility and membrane permeability characteristics [21]. The cymarose unit maintains the beta-anomeric configuration at the glycosidic linkage, while both glucose units adopt beta-configurations at their respective anomeric centers [15]. The methoxy group on the cymarose residue occupies the equatorial position, minimizing steric interactions and stabilizing the overall glycosidic conformation [15].

Nuclear magnetic resonance spectroscopy confirms the stereochemical assignments through characteristic coupling patterns and chemical shift values consistent with the proposed three-dimensional structure [29]. The compound demonstrates optical activity due to the multiple chiral centers, though specific optical rotation values remain unspecified in current literature [26].

Functional Group Contributions to Bioactivity

The bioactivity of k-Strophanthoside derives from the synergistic contributions of multiple functional groups within its molecular architecture, with the aglycone component serving as the primary pharmacophore [19] [31]. The 17-beta unsaturated lactone ring represents the most critical structural element for sodium-potassium adenosine triphosphatase inhibition, as modifications to this moiety dramatically reduce biological activity [21] [31]. The five-membered lactone ring with its alpha-beta unsaturation provides the essential binding interactions within the enzyme's active site, particularly through hydrogen bonding and hydrophobic contacts [33].

The hydroxyl groups positioned at 3-beta, 5-beta, and 14-beta contribute significantly to the compound's binding affinity and specificity [21] [31]. The 3-beta hydroxyl group, while serving as the glycosylation site, influences the overall molecular polarity and membrane permeability [21]. The 5-beta and 14-beta hydroxyl groups participate in critical hydrogen bonding interactions with amino acid residues within the sodium-potassium adenosine triphosphatase binding pocket, enhancing the stability of the enzyme-inhibitor complex [33].

The aldehyde functionality at position 19 provides additional binding interactions and contributes to the compound's electrophilic character [17]. This carbonyl group can participate in hydrogen bonding with nucleophilic residues in the target enzyme, further stabilizing the inhibitory complex [31]. The overall steroid backbone maintains the rigid three-dimensional framework necessary for optimal receptor recognition and binding [21].

The trisaccharide moiety, while not directly participating in the primary binding interactions, significantly modulates the compound's bioactivity through effects on solubility, membrane permeability, and pharmacokinetic properties [19] [21]. The cymarose unit with its methoxy substitution influences the compound's lipophilicity and cellular uptake characteristics [21]. The glucose residues enhance water solubility and may contribute to specific tissue distribution patterns [19].

Comparative molecular field analysis studies demonstrate that favorable inhibitor interactions occur primarily at the alpha-sugar and lactone ring moieties, while unfavorable interactions associate with the gamma-sugar group and specific positions on the steroid ring system [33]. The binding affinity correlates strongly with inhibitory potency for most structural modifications, though notable exceptions exist where changes in the lactone ring system can dissociate binding affinity from functional inhibition [33].

Functional GroupPositionBioactivity Contribution
Lactone RingC-17βPrimary pharmacophore for enzyme inhibition
Hydroxyl GroupsC-3β, C-5β, C-14βBinding affinity and specificity
Aldehyde GroupC-19Electrophilic interactions and hydrogen bonding
Methoxy GroupCymarose C-3Lipophilicity modulation
Glucose UnitsTerminal sugarsSolubility and pharmacokinetics

XLogP3

-2.9

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

9

Exact Mass

872.40417981 g/mol

Monoisotopic Mass

872.40417981 g/mol

Heavy Atom Count

61

UNII

8141H9654J

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (95%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (95%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (95%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

K-Strophanthoside

Dates

Last modified: 04-15-2024

Explore Compound Types